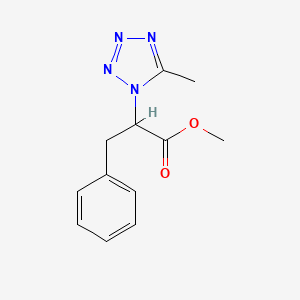

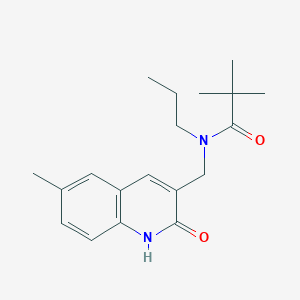

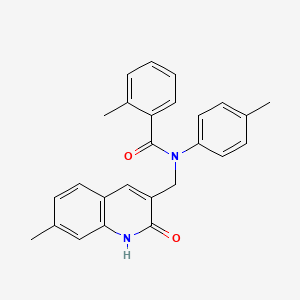

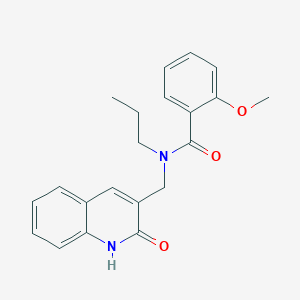

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

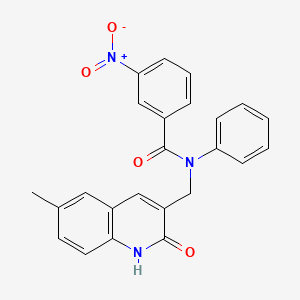

N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as GMX1778, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential in cancer therapy. This compound is a member of the benzamide family and is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

The hydroxyquinoline moiety in this compound contributes to its antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent. By disrupting microbial cell membranes or interfering with essential enzymes, it could serve as a novel therapeutic option against drug-resistant pathogens .

Anticancer Potential

The benzamide portion of the molecule suggests potential anticancer properties. Benzamides are known to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Targeting HDACs can lead to cell cycle arrest and apoptosis in cancer cells. Investigating the effects of this compound on specific cancer types could yield promising results .

Neuroprotective Effects

Given the presence of the quinoline ring, researchers have explored the neuroprotective properties of similar compounds. Quinolines have been linked to neuroprotection through mechanisms such as antioxidant activity, inhibition of neuroinflammation, and modulation of neurotransmitter systems. Investigating whether N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide exhibits similar effects could be valuable .

Metal Chelation and Coordination Chemistry

The hydroxyquinoline scaffold is well-known for its metal-binding capabilities. Researchers have used similar ligands for metal chelation and coordination chemistry. This compound could potentially form stable complexes with transition metals, which might find applications in catalysis, drug delivery, or imaging agents .

Photophysical Properties

Exploring the photophysical behavior of this compound could reveal interesting insights. The combination of the quinoline and benzamide moieties may lead to unique fluorescence properties. Researchers could investigate its emission spectra, quantum yield, and potential applications in sensors or imaging probes .

Propiedades

IUPAC Name |

2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-12-23(21(25)17-9-5-7-11-19(17)26-2)14-16-13-15-8-4-6-10-18(15)22-20(16)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYFYYUWHYCBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)